REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5](=O)[CH2:6]Br.[NH2:12][C:13]([NH2:15])=[O:14].C([O-])(=O)C.[NH4+].C(O)(=O)C>O>[Br:1][C:2]1[CH:3]=[C:4]([C:5]2[NH:12][C:13](=[O:14])[NH:15][CH:6]=2)[CH:9]=[CH:10][CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
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0.5 g
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Type
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reactant
|
Smiles
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BrC=1C=C(C(CBr)=O)C=CC1
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Name
|
|
Quantity
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0.32 g
|
Type
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reactant
|
Smiles
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NC(=O)N
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
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Name
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|
Quantity
|
0.32 g
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Type
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reactant
|
Smiles
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C(C)(=O)O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
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the mixture was extracted with three portions of ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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the combined extracts were dried (magnesium sulfate)
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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to give a brown residue which
|
Type
|
CUSTOM
|
Details
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was triturated with diethyl ether
|
Name
|
|
Type
|
product
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Smiles
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BrC=1C=C(C=CC1)C=1NC(NC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |